2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(1,2-DIHYDROACENAPHTHYLEN-5-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that combines elements of acenaphthylene, carbamoyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,2-DIHYDROACENAPHTHYLEN-5-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of 1,2-dihydroacenaphthylen-5-amine. This intermediate is then reacted with various reagents to introduce the carbamoyl and sulfanyl groups, followed by the addition of the phenylethyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-({[(1,2-DIHYDROACENAPHTHYLEN-5-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({[(1,2-DIHYDROACENAPHTHYLEN-5-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-({[(1,2-DIHYDROACENAPHTHYLEN-5-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1,2-DIHYDROACENAPHTHYLEN-5-AMINE: A precursor in the synthesis of the target compound, with similar structural features but different functional groups.
N-(1,2-DIHYDROACENAPHTHYLEN-5-YL)ACETAMIDE: Another related compound with a simpler structure, lacking the sulfanyl and phenylethyl groups.
Uniqueness
2-({[(1,2-DIHYDROACENAPHTHYLEN-5-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H24N2O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H24N2O2S/c27-22(25-14-13-17-5-2-1-3-6-17)15-29-16-23(28)26-21-12-11-19-10-9-18-7-4-8-20(21)24(18)19/h1-8,11-12H,9-10,13-16H2,(H,25,27)(H,26,28) |
InChI Key |
CVFYXPCLJHMKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.